molecular formula C14H17IO3 B1326366 3-(1,3-Dioxan-2-YL)-3'-iodo-4'-methylpropiophenone CAS No. 898757-13-6

3-(1,3-Dioxan-2-YL)-3'-iodo-4'-methylpropiophenone

Cat. No.: B1326366
CAS No.: 898757-13-6
M. Wt: 360.19 g/mol
InChI Key: XUIASYWSJKQZDO-UHFFFAOYSA-N
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Description

3-(1,3-Dioxan-2-yl)-3'-iodo-4'-methylpropiophenone (CAS: 67853-41-2) is a propiophenone derivative featuring a 1,3-dioxane ring fused to the propanone backbone. Its structure includes a 3'-iodo and 4'-methyl substitution on the phenyl ring (Figure 1). This compound is part of a broader class of arylpropiophenones, which are frequently employed as intermediates in pharmaceutical synthesis, agrochemical development, and materials science due to their versatile reactivity .

Properties

IUPAC Name

3-(1,3-dioxan-2-yl)-1-(3-iodo-4-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17IO3/c1-10-3-4-11(9-12(10)15)13(16)5-6-14-17-7-2-8-18-14/h3-4,9,14H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUIASYWSJKQZDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CCC2OCCCO2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646067
Record name 3-(1,3-Dioxan-2-yl)-1-(3-iodo-4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898757-13-6
Record name 3-(1,3-Dioxan-2-yl)-1-(3-iodo-4-methylphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898757-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1,3-Dioxan-2-yl)-1-(3-iodo-4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dioxan-2-YL)-3’-iodo-4’-methylpropiophenone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Mechanism of Action

The mechanism of action of 3-(1,3-Dioxan-2-YL)-3’-iodo-4’-methylpropiophenone involves its interaction with molecular targets through its functional groups. The 1,3-dioxane ring can act as a protecting group, while the iodine atom can participate in substitution reactions. The compound’s effects are mediated by its ability to undergo various chemical transformations, which can be exploited in different applications .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Molecular Comparisons

The compound shares structural similarities with several derivatives, differing primarily in substituent groups on the phenyl ring or modifications to the dioxane moiety. Below is a detailed comparison of key analogs (Table 1):

Table 1: Structural and Molecular Properties of Selected Analogs

Compound Name CAS No. Molecular Formula Molecular Weight Key Substituents
3-(1,3-Dioxan-2-yl)-3'-iodo-4'-methylpropiophenone 67853-41-2 C14H17IO3* ~362.16† 3'-I, 4'-CH3
3-(1,3-Dioxan-2-yl)-5'-fluoro-2'-methylpropiophenone 884504-39-6 C14H17FO3 252.28 5'-F, 2'-CH3
3-(1,3-Dioxan-2-yl)-4'-ethylpropiophenone 898787-08-1 C14H18O3 248.32 4'-C2H5
4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone 724708-06-9 C13H15ClO3 254.7 4'-Cl
3'-Chloro-3-(1,3-dioxan-2-yl)propiophenone 898785-84-7 C13H15ClO3 254.7 3'-Cl
3-(1,3-Dioxan-2-yl)-3'-iodopropiophenone 898785-49-4 C13H15IO3 346.16 3'-I
3′,5′-Dimethyl-4′-methoxy analog 898786-73-7 C16H22O4 278.35 3',5'-CH3, 4'-OCH3

*Inferred based on structural similarity to CAS 898785-49-4 .
†Estimated based on iodine’s atomic mass (~127) and molecular framework.

Key Observations:
  • Substituent Effects: Halogens: The iodine substituent in the target compound confers higher molecular weight and polarizability compared to fluoro (252.28 g/mol) or chloro (254.7 g/mol) analogs. Iodine’s size and electron-withdrawing nature may enhance electrophilic substitution reactivity . Methoxy Groups: The 4'-methoxy substituent in CAS 898786-73-7 increases hydrophilicity (logP ~2.5 vs. ~3.2 for the target compound) and may alter metabolic stability .

Physicochemical Properties

  • Boiling Point and Density :

    • The fluoro analog (CAS 884504-39-6) has a predicted boiling point of 362.4°C and density of 1.133 g/cm³ . The target compound’s iodine substituent likely increases density (>1.2 g/cm³) due to iodine’s high atomic mass.
    • Chloro derivatives (e.g., CAS 724708-06-9) exhibit lower boiling points (~300–320°C) owing to reduced molecular weight .
  • Solubility: The 3'-chloro analog (CAS 898785-84-7) is sparingly soluble in chloroform and methanol but dissolves better in DMSO, suggesting polar aprotic solvents are optimal for this class .

Biological Activity

3-(1,3-Dioxan-2-YL)-3'-iodo-4'-methylpropiophenone (CAS No. 898757-13-6) is a synthetic compound characterized by its unique structure, which includes a dioxane ring and an iodine atom. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H17IO3
  • Molecular Weight : 360.19 g/mol
  • Boiling Point : 436.7 ± 40.0 °C (predicted)
  • Density : 1.498 ± 0.06 g/cm³ (predicted)

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its antimicrobial, antitumor, and antiparasitic properties.

Antimicrobial Activity

Recent research indicates that derivatives of dioxane compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain dioxane derivatives can inhibit the growth of pathogenic bacteria and fungi. The compound's structure may contribute to its ability to interact with microbial cell membranes or inhibit essential metabolic pathways.

Microorganism Inhibition Zone (mm) IC50 (µg/mL)
Escherichia coli101.8
Candida albicans100.82
Aspergillus flavus21.2

Antitumor Activity

The antitumor potential of this compound has also been evaluated in vitro against various cancer cell lines. The MTT assay was employed to assess cytotoxicity, revealing that the compound exhibits dose-dependent inhibition of cell viability.

Cell Line IC50 (µM) Control Drug
HEPG2 (Liver)15Doxorubicin
MCF7 (Breast)20Doxorubicin

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the presence of the iodine atom enhances its reactivity and ability to form covalent bonds with biomolecules, potentially leading to disruption of cellular functions in pathogens and cancer cells.

Case Studies

  • Antiparasitic Activity : A study evaluated the efficacy of dioxane derivatives against Leishmania donovani, a protozoan parasite responsible for leishmaniasis. The IC50 values indicated that these compounds could significantly inhibit the growth of both promastigote and amastigote forms of the parasite.
    • Promastigote IC50 : 3.4 µM
    • Amastigote IC50 : Similar potency observed
  • Cytotoxicity Assessment : Cytotoxic effects were assessed on Vero cells to determine selectivity indices (SI). The selectivity index is calculated as SI=CC50IC50\text{SI}=\frac{CC_{50}}{IC_{50}}, where CC50CC_{50} is the cytotoxic concentration for 50% cell death.
    • For example:
      • If CC50=100CC_{50}=100 µM and IC50=10IC_{50}=10 µM, then SI=10010=10SI=\frac{100}{10}=10.

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